5,6-Difluorobenzothiazole-2-carbonitrile
Overview
Description
5,6-Difluorobenzothiazole-2-carbonitrile is a chemical compound with the molecular formula C8H2F2N2S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 5,6-Difluorobenzothiazole-2-carbonitrile consists of 8 carbon atoms, 2 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight is 196.18 g/mol.Scientific Research Applications
Synthesis of Heterocyclic Compounds : It's used in the synthesis of highly functionalized heterocyclic compounds, such as 5,6-dihydrobenzo[h]quinolines, which have potential applications in pharmaceuticals and agrochemicals (Pratap & Ram, 2007).
Development of Green Synthesis Methods : The compound plays a role in green chemistry, especially in synthesizing benzo[b][1,4]thiazine-4-carbonitriles using environmentally benign protocols (Balwe, Shinde, & Jeong, 2016).
Organic Light-Emitting Diodes (OLEDs) : It is used in the synthesis of small-molecular compounds for blue phosphorescent organic light-emitting diodes, contributing to the development of more efficient and durable electronic displays (Deng, Li, Wang, & Wu, 2013).
Cancer Imaging Agents : Research has been conducted to synthesize carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents, aiding in the diagnosis and treatment of various cancers (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).
Antimicrobial and Antioxidant Properties : The compound is investigated for its antimicrobial and antioxidant activities, suggesting its potential use in developing new therapeutic agents (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Explosive Materials : It's utilized in the synthesis of new insensitive high explosives, such as tetrazolyl triazolotriazine, which offer safer alternatives to traditional explosive materials (Snyder, Myers, Imler, Chavez, Parrish, Veauthier, & Scharff, 2017).
Electrochemical Studies and Corrosion Inhibition : The compound is studied for its role in electrochemical studies and as a corrosion inhibitor, particularly in the protection of metals in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).
properties
IUPAC Name |
5,6-difluoro-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2S/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESLDIMTZZJJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluorobenzothiazole-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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